tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate
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Overview
Description
tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate is an organic compound with the molecular formula C13H23NO3 It is known for its unique structure, which includes a tert-butyl group, a formyl group, and a dimethylcyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable formylating agent in the presence of a catalyst. One common method is the reaction of tert-butyl carbamate with formyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the formyl and dimethylcyclopentyl groups, making it less reactive.
tert-ButylN-(1-formylcyclopropyl)carbamate: Contains a cyclopropyl group instead of a dimethylcyclopentyl group, leading to different steric and electronic properties.
Uniqueness
tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate is unique due to its combination of a formyl group, a tert-butyl group, and a dimethylcyclopentyl moiety
Properties
CAS No. |
2792186-52-6 |
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Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-formyl-3,3-dimethylcyclopentyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-13(9-15)7-6-12(4,5)8-13/h9H,6-8H2,1-5H3,(H,14,16) |
InChI Key |
IWPQWOZNDJICPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C=O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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